molecular formula C₁₁D₃H₁₄N₂I B1151570 (S)-1'-Methyl-d3-nicotinium Iodide

(S)-1'-Methyl-d3-nicotinium Iodide

Cat. No.: B1151570
M. Wt: 307.19
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1'-Methyl-d3-nicotinium iodide is a deuterated quaternary ammonium compound with the molecular formula C₁₁H₁₇N₂I and a molecular weight of 327.23 g/mol . It is isotopically labeled with three deuterium atoms (d³) on the methyl group, which distinguishes it from non-deuterated analogs in mass spectrometric analysis . This compound is structurally analogous to naturally occurring nicotinamide derivatives, making it a critical internal standard for quantifying nicotinamide metabolites in biological samples . Its quaternary ammonium configuration enhances ionic interactions and polar solvation dynamics, while the iodide counterion contributes to electrophilic reactivity .

Key properties include:

  • Purity: >98%
  • Applications: Analytical research (e.g., metabolic pathway studies), asymmetric synthesis, and chiral resolution techniques .

Properties

Molecular Formula

C₁₁D₃H₁₄N₂I

Molecular Weight

307.19

Synonyms

(S)-1’-Methyl-d3-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide;  Nicotine-d3 Monomethiodide;  _x000B_

Origin of Product

United States

Comparison with Similar Compounds

Schiff Base Iodide Compounds ([m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃)

  • Structure : Schiff base cations form irregular channels housing I₃⁻ anions with I–I bond lengths of 2.912–2.939 Å .
  • Conductivity : Exhibits high iodide-ion conductivity (1.03×10⁻⁴ S cm⁻¹ at 343 K ), surpassing CuPbI₃ (~10⁻⁸ S cm⁻¹) and [Mn(en)₃]I₂ (1.37×10⁻⁶ S cm⁻¹ at 423 K) .
  • Mechanism : Conductivity arises from iodide-ion migration via "ion hopping" within supramolecular channels .
  • Applications : Solid-state electrolytes for dye-sensitized solar cells (DSSCs) .

N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide

  • Structure : Benzimidazolium derivative synthesized via methyl iodide alkylation .
  • Applications: Limited data, but likely used in organic synthesis or polymer chemistry due to its thiocarbonothioyl group .

Methanesulfonate vs. Iodide Salts

  • Stability : An iodide salt of an unspecified compound showed 83% stability at 50°C , compared to 100% for its methanesulfonate counterpart .
  • Implication : Iodide counterions may reduce thermal stability in some contexts .

Comparative Analysis

Table 1: Key Properties of this compound and Similar Compounds

Property This compound Schiff Base Iodides ([m-BrBz-1-APy]I₃) Methanesulfonate/Iodide Salt
Molecular Weight (g/mol) 327.23 Not reported Not reported
Conductivity (S cm⁻¹) N/A (non-conductive in bulk) 1.03×10⁻⁴ (343 K) N/A
Thermal Stability No data Stable up to 343 K 83% at 50°C (iodide)
Primary Application Metabolic analysis Solid-state electrolytes Drug formulation

Key Differences

Functionality :

  • This compound is tailored for analytical precision via deuterium labeling, whereas Schiff base iodides prioritize ionic conductivity for energy applications .
  • The iodide counterion in this compound enhances electrophilic reactivity, unlike the inert methanesulfonate group .

Stability :

  • Schiff base iodides maintain structural integrity at high temperatures (up to 343 K), while iodide salts of other compounds degrade faster than methanesulfonates .

Mechanistic Contrast :

  • Conductivity in Schiff base compounds relies on iodide-ion migration through supramolecular channels, a feature absent in this compound due to its compact quaternary ammonium structure .

Research Implications

  • Analytical Chemistry : The deuterium labeling in this compound enables unmatched precision in tracking nicotinamide metabolites, addressing a niche unmet by conductive iodide compounds .

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